![molecular formula C7H13NO2 B050564 1-Morpholin-2-ylpropan-2-one CAS No. 123420-26-8](/img/structure/B50564.png)
1-Morpholin-2-ylpropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Morpholin-2-ylpropan-2-one, also known as MOP, is a chemical compound with the molecular formula C7H13NO2. It is a white crystalline substance that is commonly used in scientific research. MOP has been found to have various biochemical and physiological effects, making it a valuable tool for scientists in the field of pharmacology and medicinal chemistry. In
Mechanism of Action
The mechanism of action of 1-Morpholin-2-ylpropan-2-one involves the inhibition of monoamine oxidase, which leads to an increase in the levels of neurotransmitters such as dopamine and serotonin in the brain. This, in turn, leads to various biochemical and physiological effects such as increased mood, improved cognitive function, and reduced anxiety.
Biochemical and Physiological Effects:
1-Morpholin-2-ylpropan-2-one has been found to have various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as dopamine and serotonin in the brain, leading to improved mood and cognitive function. 1-Morpholin-2-ylpropan-2-one has also been found to reduce anxiety and stress levels, making it a potential treatment for various anxiety disorders. Additionally, 1-Morpholin-2-ylpropan-2-one has been found to have antioxidant properties, which makes it a potential treatment for various oxidative stress-related disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-Morpholin-2-ylpropan-2-one in lab experiments is its potency and selectivity. 1-Morpholin-2-ylpropan-2-one has been found to be a potent inhibitor of monoamine oxidase, making it a valuable tool for studying the role of neurotransmitters in various neurological disorders. Additionally, 1-Morpholin-2-ylpropan-2-one has been found to have a high degree of selectivity, which makes it a valuable tool for studying specific biological processes.
However, there are also some limitations to using 1-Morpholin-2-ylpropan-2-one in lab experiments. One of the main limitations is its potential toxicity. 1-Morpholin-2-ylpropan-2-one has been found to be toxic to some cell lines, which can limit its use in certain experiments. Additionally, the use of 1-Morpholin-2-ylpropan-2-one in animal studies can be challenging due to its rapid metabolism and short half-life.
Future Directions
There are several future directions for the use of 1-Morpholin-2-ylpropan-2-one in scientific research. One potential direction is the development of 1-Morpholin-2-ylpropan-2-one-based drugs for the treatment of various neurological disorders such as depression and anxiety. Additionally, 1-Morpholin-2-ylpropan-2-one can be used as a tool for studying the role of neurotransmitters in various other physiological processes such as appetite regulation and sleep-wake cycles. Furthermore, the development of more potent and selective inhibitors of monoamine oxidase based on the structure of 1-Morpholin-2-ylpropan-2-one can lead to the development of more effective treatments for various neurological disorders.
Conclusion:
In conclusion, 1-Morpholin-2-ylpropan-2-one is a valuable tool for scientific research due to its potency and selectivity. It has been extensively used in the field of pharmacology for studying the role of neurotransmitters in various neurological disorders. 1-Morpholin-2-ylpropan-2-one has various biochemical and physiological effects, making it a potential treatment for various disorders. However, its potential toxicity and short half-life can limit its use in certain experiments. There are several future directions for the use of 1-Morpholin-2-ylpropan-2-one in scientific research, including the development of 1-Morpholin-2-ylpropan-2-one-based drugs for the treatment of various neurological disorders and the development of more potent and selective inhibitors of monoamine oxidase.
Synthesis Methods
1-Morpholin-2-ylpropan-2-one can be synthesized through a simple and efficient process that involves the reaction of morpholine with 2-bromoacetone. The reaction takes place in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified through recrystallization using a suitable solvent such as ethanol or methanol.
Scientific Research Applications
1-Morpholin-2-ylpropan-2-one has been extensively used in scientific research as a tool for studying various biological processes. One of the most common applications of 1-Morpholin-2-ylpropan-2-one is in the field of pharmacology, where it is used to study the effects of drugs on the central nervous system. 1-Morpholin-2-ylpropan-2-one has been found to be a potent inhibitor of monoamine oxidase, an enzyme that is involved in the breakdown of neurotransmitters such as dopamine and serotonin. This makes 1-Morpholin-2-ylpropan-2-one a valuable tool for studying the role of these neurotransmitters in various neurological disorders such as depression, anxiety, and Parkinson's disease.
properties
CAS RN |
123420-26-8 |
---|---|
Product Name |
1-Morpholin-2-ylpropan-2-one |
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
1-morpholin-2-ylpropan-2-one |
InChI |
InChI=1S/C7H13NO2/c1-6(9)4-7-5-8-2-3-10-7/h7-8H,2-5H2,1H3 |
InChI Key |
NCUZKFFOBOGBMH-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1CNCCO1 |
Canonical SMILES |
CC(=O)CC1CNCCO1 |
synonyms |
2-Propanone, 1-(2-morpholinyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.